molecular formula C12H15N3 B1612709 N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine CAS No. 892502-10-2

N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine

Cat. No.: B1612709
CAS No.: 892502-10-2
M. Wt: 201.27 g/mol
InChI Key: RXKBCAGRFVIQTK-UHFFFAOYSA-N
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Description

N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine is an organic compound with the chemical formula C12H15N3. It is known for its unique structure, which includes a benzylamine backbone substituted with a pyrazole ring and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine typically involves the reaction of 3-(1H-pyrazol-1-ylmethyl)benzylamine with methylating agents under controlled conditions. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring and benzylamine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine
  • 3-(1H-pyrazol-1-ylmethyl)benzylamine
  • N-methylbenzylamine

Uniqueness

N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole ring and the methyl group on the benzylamine backbone differentiates it from other similar compounds, making it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

N-methyl-1-[3-(pyrazol-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-13-9-11-4-2-5-12(8-11)10-15-7-3-6-14-15/h2-8,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKBCAGRFVIQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594633
Record name N-Methyl-1-{3-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892502-10-2
Record name N-Methyl-1-{3-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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